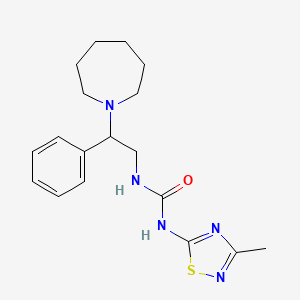![molecular formula C18H20N4O2 B4259617 1-(cyclopropylcarbonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B4259617.png)
1-(cyclopropylcarbonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide
説明
1-(cyclopropylcarbonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as CPPP and is a proline-based inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). In
作用機序
CPPP exerts its pharmacological effects by inhibiting the enzyme DPP-4. DPP-4 is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 leads to increased levels of these hormones, which in turn stimulate insulin secretion and reduce glucagon secretion, resulting in improved glucose control. CPPP has been shown to be a competitive inhibitor of DPP-4, binding to the active site of the enzyme and preventing its interaction with its substrates.
Biochemical and Physiological Effects:
CPPP has been shown to have several biochemical and physiological effects. In addition to its DPP-4 inhibitory activity, CPPP has also been shown to have anti-inflammatory and antioxidant effects. These effects may be attributed to the inhibition of DPP-4, which has been shown to play a role in the regulation of inflammation and oxidative stress. CPPP has also been shown to have beneficial effects on endothelial function, which may be attributed to its ability to increase GLP-1 levels.
実験室実験の利点と制限
CPPP has several advantages for lab experiments. It is a potent and selective inhibitor of DPP-4, making it a valuable tool for the study of the role of DPP-4 in various physiological processes. CPPP is also relatively easy to synthesize, making it readily available for use in lab experiments. However, CPPP has some limitations as well. It has poor solubility in water, which may limit its use in certain experiments. CPPP also has relatively low bioavailability, which may limit its use in in vivo studies.
将来の方向性
There are several future directions for the study of CPPP. One potential direction is the development of new antidiabetic drugs based on CPPP. Several CPPP derivatives have been synthesized, and these compounds may have improved pharmacological properties compared to CPPP. Another potential direction is the study of the role of CPPP in other physiological processes. DPP-4 has been shown to play a role in several other processes, including immune regulation and cancer progression. The study of CPPP in these processes may provide new insights into the role of DPP-4 in health and disease. Finally, the development of new synthesis methods for CPPP may improve its pharmacological properties and make it more suitable for use in clinical settings.
Conclusion:
1-(cyclopropylcarbonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CPPP is a potent and selective inhibitor of DPP-4, making it a valuable tool for the study of the role of DPP-4 in various physiological processes. CPPP has several advantages for lab experiments, but also some limitations. There are several future directions for the study of CPPP, including the development of new antidiabetic drugs based on CPPP and the study of the role of CPPP in other physiological processes.
科学的研究の応用
CPPP has been extensively studied for its potential applications in various fields of scientific research. One of the most important applications of CPPP is its use as a DPP-4 inhibitor. DPP-4 is an enzyme that plays a crucial role in the regulation of glucose metabolism, and its inhibition has been shown to be an effective therapeutic approach for the treatment of type 2 diabetes mellitus. CPPP has been shown to have potent DPP-4 inhibitory activity, making it a promising candidate for the development of new antidiabetic drugs.
特性
IUPAC Name |
1-(cyclopropanecarbonyl)-N-(3-pyrazol-1-ylphenyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-17(16-6-2-10-21(16)18(24)13-7-8-13)20-14-4-1-5-15(12-14)22-11-3-9-19-22/h1,3-5,9,11-13,16H,2,6-8,10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDOQKJIJKEHHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CC2)C(=O)NC3=CC(=CC=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-hydroxyethyl)-1-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1H-indole-2-carboxamide](/img/structure/B4259545.png)
![2-(4-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4259546.png)

![N-[(2R*,4S*,6S*)-2-ethyl-6-(2-phenylethyl)tetrahydro-2H-pyran-4-yl]benzamide](/img/structure/B4259561.png)
![methyl {1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B4259581.png)
![2-[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]-1,3-benzothiazole bis(trifluoroacetate)](/img/structure/B4259592.png)
![3-{[(2E)-3-(2-furyl)prop-2-en-1-yl][(5-methyl-2-thienyl)methyl]amino}propan-1-ol](/img/structure/B4259595.png)
![1-methyl-4-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B4259598.png)
![2-(4-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-1-piperazinyl)pyrazine trifluoroacetate](/img/structure/B4259601.png)
![1-(3-methoxypropanoyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4259605.png)
![N-(2-chlorobenzyl)-3-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B4259613.png)
![N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide](/img/structure/B4259625.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-3-thiophenecarboxamide](/img/structure/B4259638.png)
![N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4259643.png)